molecular formula C13H13FN2O2 B1387999 3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1215981-64-8

3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid

Cat. No. B1387999
CAS RN: 1215981-64-8
M. Wt: 248.25 g/mol
InChI Key: VBHRQBGPQYDHGP-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-fluorophenyl group and a propanoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring, the 4-fluorophenyl group, and the propanoic acid group. The fluorine atom in the 4-fluorophenyl group would be expected to have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the pyrazole ring, the 4-fluorophenyl group, and the propanoic acid group. The pyrazole ring is aromatic and relatively stable, but it can participate in various chemical reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the propanoic acid group suggests that the compound would be capable of forming hydrogen bonds, which could affect its solubility and boiling point .

Safety and Hazards

As with any chemical compound, handling “3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid” would require appropriate safety precautions. The compound could potentially be irritating to the skin and eyes .

properties

IUPAC Name

3-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-16-8-10(4-7-12(17)18)13(15-16)9-2-5-11(14)6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHRQBGPQYDHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 6
3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid

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